![molecular formula C10H17ClN2O2 B2754111 11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride CAS No. 2193058-62-5](/img/structure/B2754111.png)

11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

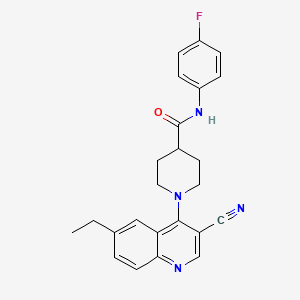

11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride, also known as ODAM, is a synthetic compound that has been studied for its potential use in scientific research. ODAM belongs to a class of compounds known as spirocyclic compounds, which have been shown to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Spirocyclic (0Xa)Azaphosphasilanes : Research by Engelhardt and Rosefid (1992) introduced spirocyclic systems, like 12,14-Diamino-13-phenoxy-13-thioxo-6-oxa-12,14-diaza-13λ5-phospha-5,7-disiladisiladispiro[4.1.4.3]-tetradecane, showcasing their preparation from thiophosphoryldihydrazide and cyclic dichlorosilanes or dichlorodisiloxanes. The structural constitution of these compounds was confirmed through MS, NMR, elemental analysis, and X-ray structure analysis, highlighting the inorganic ring's planarity within the molecule Engelhardt & Rosefid, 1992.

Polydonor-Substituted 1-Oxa- and 1-Thia-3,5-diazahexatrienes : A study by Maier, Fröhlich, and Würthwein (2001) explored the synthesis, structures, ring-chain tautomerism, and theoretical calculations of previously unknown 1-oxa-2,4-diazahexatrienes substituted with alkoxy groups. X-ray analyses showed nonplanar, open-chain structures, while quantum chemical calculations predicted the predominance of twisted, nonplanar chain structures for the oxa systems and cyclic structures for the corresponding thia system Maier, Fröhlich, & Würthwein, 2001.

Unexpected Activity of Novel 9-oxabispidine Zinc Complexes : Börner et al. (2010) prepared and characterized zinc complexes of the chiral tricyclic 9-oxabispidine, which catalyzed the solvent-free polymerization of d,l-lactide to give polylactide. This study underscores the potential catalytic applications of spirocyclic compounds in polymer synthesis Börner et al., 2010.

Intramolecular Hydroamination : Baker et al. (2000) investigated the intramolecular hydroamination of 1,4,7-Tri(pent-4'-yn-1'-yl)-1,4,7-triazacyclononane, leading to the formation of an azoniaspiro[4.8]tridecane cation. The product's structure was confirmed through spectroscopic data and X-ray studies, illustrating the reactivity and potential for novel organic syntheses involving spirocyclic frameworks Baker, Brown, Skelton, & White, 2000.

Enantioselective Total Synthesis : The enantiomerically pure tricyclic 9-oxabispidine, a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared by Breuning and Steiner (2008). Their work through a seven-step process highlights the synthetic versatility and application in asymmetric catalysis of spirocyclic compounds Breuning & Steiner, 2008.

Eigenschaften

IUPAC Name |

11-oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-8-12-9(2-1-3-9)10(14-8)4-6-11-7-5-10;/h11H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAQKTCHTVQIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CCNCC3)OC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)

![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)